Benzyl 3-oxoazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

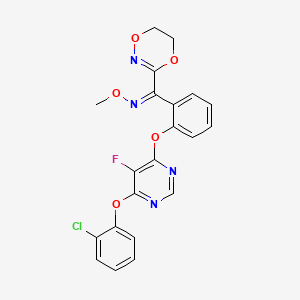

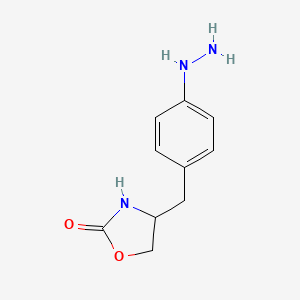

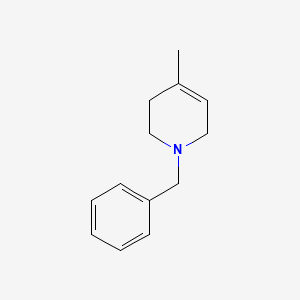

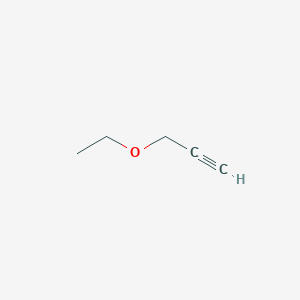

Benzyl 3-oxoazepane-1-carboxylate, also known as BOC-Azepane, is an organic compound belonging to the class of oxazepanes, a type of bicyclic heterocyclic compound. It is a colorless, crystalline solid with a molecular formula of C14H18O3. It is a versatile building block for organic synthesis and is widely used in pharmaceutical and biotechnological research. BOC-Azepane is a valuable synthetic intermediate for the preparation of a variety of compounds, including drugs, agrochemicals, and dyes. It has also been used in the synthesis of a number of biologically active compounds, such as antibiotics and anti-cancer agents.

Aplicaciones Científicas De Investigación

Photocarboxylation of Benzylic C–H Bonds

A study reported a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, leading to the synthesis of 2-arylpropionic acids under metal-free conditions. This method highlights a novel strategy for incorporating CO2 into organic molecules, potentially useful for creating pharmacologically relevant compounds and contributing to carbon recycling efforts (Qing-Yuan Meng et al., 2019).

Prodrug Development for Neuropathic Pain

Research on the development of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based inhibitor for glutamate carboxypeptidase II exemplifies the role of benzyl esters in enhancing the oral availability of therapeutic agents. This approach aimed at improving the pharmacokinetics of drugs for treating neuropathic pain, demonstrating the significance of benzyl carboxylate derivatives in medicinal chemistry (R. Rais et al., 2017).

Catalytic Transformations Using Benzylic Esters and Carbonates

A review on the catalytic transformations of benzylic esters and carbonates underlines the versatility of these compounds in synthetic organic chemistry. The catalysis involving palladium or cobalt facilitates the formation of benzyl substitution products, highlighting the utility of benzyl carboxylates in constructing complex organic molecules (Ryoichi Kuwano, 2009).

Synthesis of Benzyl Esters

Another study focused on the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate, presenting a method that allows for the esterification of carboxylic acids without affecting sensitive functionalities in the molecules. This research contributes to the development of synthetic methodologies that are applicable in the preparation of diverse ester compounds for various applications (J. Tummatorn et al., 2007).

Propiedades

IUPAC Name |

benzyl 3-oxoazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMFQWHEMOEYHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441482 |

Source

|

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025828-21-0 |

Source

|

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)